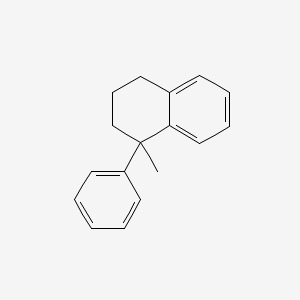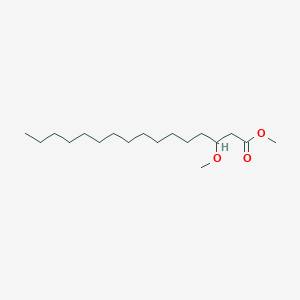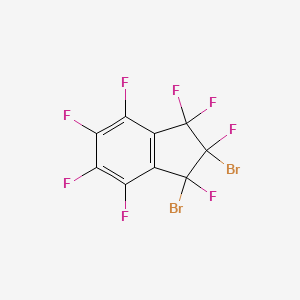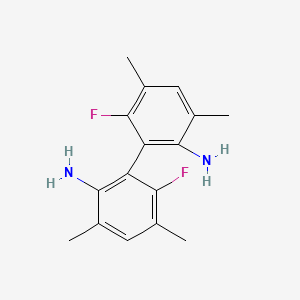
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- is an organic compound with the molecular formula C17H18 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a methyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- can be achieved through several methods. One common approach involves the hydrogenation of naphthalene derivatives in the presence of a catalyst. For instance, the hydrogenation of 1-methyl-1-phenyl-naphthalene can be carried out using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be further reduced to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Wirkmechanismus
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a partially hydrogenated naphthalene ring but without the methyl and phenyl substitutions.
1-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the phenyl group.
1-Phenyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group.
Uniqueness
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Eigenschaften
CAS-Nummer |
52376-43-9 |
|---|---|
Molekularformel |
C17H18 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
4-methyl-4-phenyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C17H18/c1-17(15-10-3-2-4-11-15)13-7-9-14-8-5-6-12-16(14)17/h2-6,8,10-12H,7,9,13H2,1H3 |
InChI-Schlüssel |
WBXSMOJDZMAUOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)

![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)

![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)





![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)


